An In-depth Technical Guide to 3-Ethoxy-N,N-diethylaniline: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Ethoxy-N,N-diethylaniline: Properties, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive overview of 3-Ethoxy-N,N-diethylaniline (CAS No. 1864-92-2), a versatile tertiary aromatic amine of significant interest in synthetic organic chemistry. This document details its physicochemical and spectroscopic properties, explores established synthetic methodologies, and analyzes its chemical reactivity with a focus on electrophilic aromatic substitution. Key applications, particularly in the synthesis of high-performance dyes and functional materials, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical intermediate.
Introduction: A Versatile Building Block
3-Ethoxy-N,N-diethylaniline, also known as 3-Ethoxy-N,N-diethylbenzenamine, is a substituted aniline derivative featuring two powerful electron-donating groups: a diethylamino group and an ethoxy group, positioned meta to each other on the benzene ring. This electronic configuration renders the aromatic ring highly activated towards electrophilic attack, making the compound a potent nucleophile and a valuable precursor in advanced organic synthesis.[1]
Its primary utility lies in its role as a key intermediate in the manufacture of a wide array of dyes, including monoazo disperse dyes for synthetic fibers, as well as triarylmethane and xanthene dyes.[1][2] The specific electronic properties conferred by its substituents are crucial in tuning the chromophore's absorption and fluorescence characteristics.[1] Furthermore, its application extends to the development of modern functional materials, such as charge-transfer complexes and specialized aza-BODIPY dyes used in chemical sensing and bioimaging.[1] Researchers also employ 3-Ethoxy-N,N-diethylaniline as a model substrate for mechanistic studies of electrophilic aromatic substitution, leveraging its defined regioselectivity.[1]
Physicochemical and Spectroscopic Profile
3-Ethoxy-N,N-diethylaniline is typically a colorless to yellow liquid under standard conditions.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Ethoxy-N,N-diethylaniline
| Property | Value | Source(s) |
| CAS Number | 1864-92-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO | [4] |
| Molecular Weight | 193.29 g/mol | [1][5] |
| Appearance | Colorless Liquid | [3] |
| Density | 0.961 g/cm³ | [6] |
| Boiling Point | 269.5 °C at 760 mmHg | [6] |
| Flash Point | 79.1 °C | [6] |
| Refractive Index | 1.52 - 1.54 | [3][6] |
| InChI Key | ODQSBWZDOSNPAH-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-Ethoxy-N,N-diethylaniline. The expected spectral features are detailed below.
The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's atomic arrangement.[1]
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the two ethyl groups and the aromatic protons. The diethylamino group protons appear as a quartet for the methylene (-CH₂-) and a triplet for the methyl (-CH₃-) protons due to spin-spin coupling. Similarly, the ethoxy group presents a quartet and a triplet. The electron-donating nature of the nitrogen and oxygen atoms influences the chemical shifts of the aromatic protons, which appear in the aromatic region of the spectrum.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique aliphatic carbons of the ethyl groups and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the substituents, with the carbons directly attached to the nitrogen and oxygen (C1 and C3) and the ortho/para positions being most affected.
The IR spectrum is used to identify the key functional groups within the molecule.[1]
Table 2: Key IR Absorption Bands for 3-Ethoxy-N,N-diethylaniline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2970 | C-H Stretch | Aliphatic (Ethyl) C-H |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1250-1360 | C-N Stretch | Tertiary Aromatic Amine |
| 1200-1275 | Asymmetric C-O Stretch | Aryl Alkyl Ether |
| 1020-1075 | Symmetric C-O Stretch | Aryl Alkyl Ether |
Source: Data compiled from Benchchem.[1]
Synthesis Methodologies
Several synthetic routes to 3-Ethoxy-N,N-diethylaniline have been established, offering flexibility based on available starting materials and required scale.
One-Pot Synthesis from m-Aminophenol
A primary industrial method involves the direct, one-pot ethylation of both the amino and hydroxyl groups of m-aminophenol using an excess of an ethylating agent like ethyl chloride in an autoclave.[7] This process is advantageous for its simplicity and efficiency.
Caption: One-pot synthesis of 3-Ethoxy-N,N-diethylaniline.
Stepwise Synthesis Routes
Alternative strategies involve the sequential modification of precursors:
-
O-Alkylation of m-hydroxy-N,N-diethylaniline: This method treats m-hydroxy-N,N-diethylaniline with a haloethane (e.g., ethyl bromide) in the presence of a base to introduce the ethoxy group. A reported instance of this reaction achieved a high yield of 97.2%.[1]
-
N,N-Diethylation of 3-ethoxyaniline: This route starts with the ethoxy group already in place and involves the diethylation of the primary amine using a potent ethylating agent like diethyl sulfate with a base to neutralize the acidic byproduct.[1]
Detailed Experimental Protocol: Synthesis from m-Aminophenol
The following protocol is adapted from a patented industrial method.[7]
Materials:
-
m-Aminophenol (1.0 mol, 109.13 g)
-
Ethyl chloride (liquid, 4.0 mol, 258.28 g)
-
Ethanol (as solvent, ~1.2 L)
-
500 mL stainless steel autoclave with stirring mechanism
Procedure:
-
Charging the Reactor: To the 500 mL stainless steel autoclave, add m-aminophenol (10.9 g, 0.1 mol), ethanol (120 mL), and liquid ethyl chloride (25.8 g, 0.4 mol).
-
Sealing and Reaction: Seal the autoclave securely. Begin stirring the mixture.
-
Heating and Pressurization: Gradually heat the reactor at a rate of 2-5 °C/min to a target temperature of 150 °C. The internal pressure will rise to approximately 2.2 MPa.
-
Reaction Maintenance: Maintain the reaction at 150 °C with continuous stirring for 3 hours.
-
Cooling and Depressurization: After the reaction period, stop the heating and allow the autoclave to cool to room temperature. Carefully vent any residual pressure.
-
Work-up: Collect the reaction liquid from the autoclave. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by vacuum distillation to yield pure 3-Ethoxy-N,N-diethylaniline.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 3-Ethoxy-N,N-diethylaniline is dominated by the strong electron-donating and ortho-, para-directing effects of the diethylamino and ethoxy groups. The diethylamino group is the more powerful activating group.
Electrophilic Aromatic Substitution (EAS)
The high electron density of the aromatic ring makes it highly susceptible to attack by electrophiles. The directing effects of the substituents are additive and strongly favor substitution at the positions ortho and para to the diethylamino group (positions 2, 4, and 6).
Caption: Directing effects in electrophilic substitution.
-
Halogenation: Halogenation of highly activated anilines occurs readily.[8] Due to steric hindrance from the diethylamino group, substitution is less likely at the 2-position compared to the 4- and 6-positions. For the related N,N-diethylaniline, steric factors prevent bromination at the ortho positions, favoring para-substitution.[3]
-
Formylation (Vilsmeier-Haack Reaction): This reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9] The reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] The electrophilic iminium ion attacks the activated ring, primarily at the para-position (position 4) due to steric and electronic factors.[12] The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. This formylated derivative is a crucial building block for more complex molecules, including dyes.
Applications in Chemical Synthesis
The unique properties of 3-Ethoxy-N,N-diethylaniline make it a cornerstone intermediate in the colorant industry and materials science.
-
Dye Synthesis: It serves as a coupling component in the production of azo dyes and as a foundational precursor for triarylmethane dyes like Malachite Green and Crystal Violet analogues.[1][13][14] Its structure is integral to the synthesis of xanthene dyes such as rhodamines.[15]
-
Functional Materials: The compound is used to create functional dyes for high-tech applications. For instance, its incorporation into aza-BODIPY dye structures shifts their absorption into the near-infrared (NIR) region, enabling their use as "turn-on" fluorescent probes for the selective detection of metal ions like Cu(II).[1]
Safety, Handling, and Toxicology
3-Ethoxy-N,N-diethylaniline should be handled with care in a well-ventilated area or under a chemical fume hood, following standard laboratory safety procedures.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4]
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat and open flames.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Toxicology: Specific toxicological data for 3-Ethoxy-N,N-diethylaniline is limited. However, data for the closely related compound N,N-diethylaniline (CAS 91-66-7) indicates it is toxic by inhalation, in contact with skin, and if swallowed.[17] The LC50 for rats via inhalation is 1920 mg/m³/4h.[17][18] It may cause methemoglobinemia, leading to cyanosis.[17] It is prudent to handle 3-Ethoxy-N,N-diethylaniline with similar precautions.
Conclusion
3-Ethoxy-N,N-diethylaniline is a high-value chemical intermediate whose utility is derived from the synergistic activating effects of its diethylamino and ethoxy substituents. Its well-defined reactivity, particularly in electrophilic aromatic substitution, and established synthesis protocols make it a reliable and versatile building block. Its primary role in the synthesis of a broad spectrum of dyes and its growing importance in the field of functional materials underscore its continued relevance in both industrial and academic research settings. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization.
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